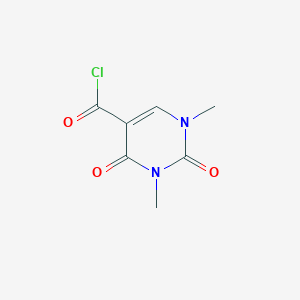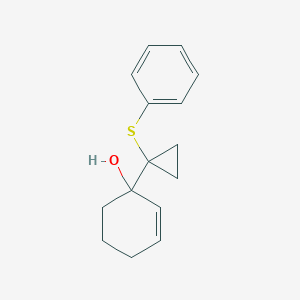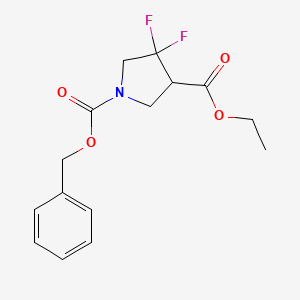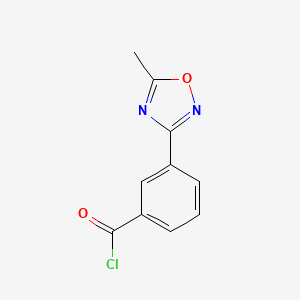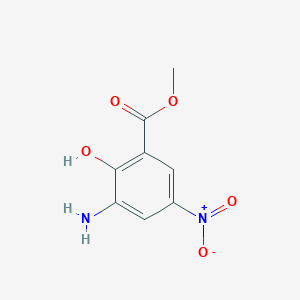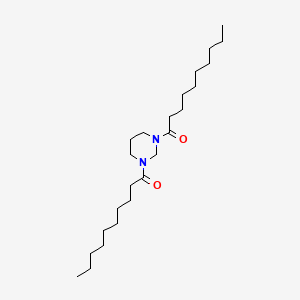
1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldidecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) is a chemical compound with the molecular formula C24H46N2O2 and a molecular weight of 394.634 g/mol . It is also known by other names such as 1,3-Didecanoylhexahydropyrimidine . This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with decanoyl groups.
Preparation Methods
The synthesis of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) typically involves the reaction of decanoyl chloride with a dihydropyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Scientific Research Applications
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can be compared with other similar compounds such as:
1,3-Didecanoylhexahydropyrimidine: This compound has a similar structure but may differ in its physical and chemical properties.
1,3-Bis-decanoyl-hexahydro-pyrimidine: Another structurally related compound with potential differences in reactivity and applications.
The uniqueness of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) lies in its specific substitution pattern and the resulting properties, which make it suitable for various specialized applications.
Properties
CAS No. |
32634-22-3 |
|---|---|
Molecular Formula |
C24H46N2O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-(3-decanoyl-1,3-diazinan-1-yl)decan-1-one |
InChI |
InChI=1S/C24H46N2O2/c1-3-5-7-9-11-13-15-18-23(27)25-20-17-21-26(22-25)24(28)19-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
WGXLIFMCBFPJML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)

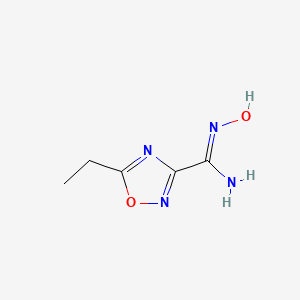
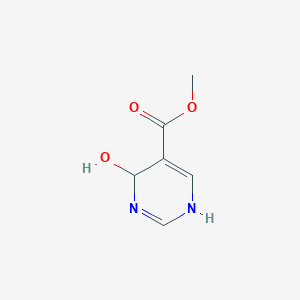
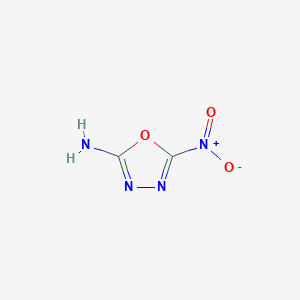
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
